molecular formula C13H8F5NO2 B572361 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine CAS No. 1261836-74-1

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B572361
CAS No.: 1261836-74-1
M. Wt: 305.204
InChI Key: NVWORZGWGBIMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a pyridine ring. One common method involves the reaction of a pyridine derivative with difluoromethyl ether and trifluoromethyl ether under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired substitution occurs efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)phenyl isothiocyanate
  • Trifluoromethyl phenyl sulfone
  • Trifluoromethyl triflate

Uniqueness

Compared to similar compounds, 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the same pyridine ring. This dual functionality can enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-5-8(7-19-11)9-3-1-2-4-10(9)21-13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWORZGWGBIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744603
Record name 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261836-74-1
Record name 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.